tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)19-10-4-6-20(7-5-10)13(21)11-8-18-12(16)9-17-11/h8-10H,4-7H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAYBGYBSFIDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyrazine-2-carbonyl chloride with piperidin-4-amine in the presence of a base, followed by the addition of tert-butyl chloroformate to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazine or piperidine rings.
Scientific Research Applications
tert-Butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Positional Isomers and Ring Substitution
Functional Group Modifications
Heterocycle and Ring Size Variations
Physicochemical and Pharmacokinetic Considerations
- Solubility : Compounds with polar groups (e.g., sulfonyl in ) exhibit higher aqueous solubility, whereas methyl or tert-butyl substitutions () increase lipophilicity.
- Metabolic Stability : The tert-butyl carbamate group in the target compound and analogs protects against enzymatic hydrolysis, enhancing in vivo stability compared to unprotected amines .
- Bioavailability : Bulkier substituents (e.g., 3,5-dichlorophenylmethyl in ) may reduce oral bioavailability due to poor absorption, while smaller heterocycles (e.g., pyridazine in ) balance solubility and permeability.
Q & A
Q. What are the established laboratory-scale synthesis routes for tert-butyl N-[1-(5-chloropyrazine-2-carbonyl)piperidin-4-yl]carbamate?
The compound is synthesized via a two-step process:
- Step 1 : React 5-chloropyrazine-2-carbonyl chloride with piperidin-4-amine in the presence of a base (e.g., triethylamine) to form the intermediate 1-(5-chloropyrazine-2-carbonyl)piperidin-4-amine.
- Step 2 : Introduce the tert-butyl carbamate group using tert-butyl chloroformate under anhydrous conditions in solvents like dichloromethane or THF. Purification typically involves column chromatography or recrystallization. Yield optimization requires strict control of stoichiometry, temperature (0–25°C), and moisture exclusion .
Q. How can structural characterization of this compound be performed to confirm its identity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to verify piperidine, pyrazine, and tert-butyl carbamate moieties.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (CHClNO) and isotopic patterns.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1650–1750 cm) and aromatic C-Cl bonds. Cross-referencing with PubChem data (InChI Key: FUAYBGYBSFIDMJ-UHFFFAOYSA-N) ensures accuracy .
Q. What preliminary biological screening approaches are suitable for this compound?
- Enzyme inhibition assays : Test interactions with kinases or proteases using fluorescence-based or colorimetric assays.
- Cellular viability assays : Employ MTT or resazurin assays in cancer or bacterial cell lines to assess cytotoxicity.
- Receptor binding studies : Radioligand displacement assays (e.g., for neurotransmitter receptors) due to the piperidine moiety’s potential CNS activity .
Advanced Questions
Q. How can reaction conditions be optimized for selective substitution at the pyrazine ring?
- Electronic tuning : Use Lewis acids (e.g., ZnCl) to activate the pyrazine ring’s electron-deficient C-Cl site for nucleophilic substitution.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of incoming groups (e.g., amines, thiols).
- Temperature control : Higher temperatures (80–100°C) favor SNAr mechanisms but may require inert atmospheres to prevent decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity variations : Validate compound purity via HPLC (>95%) and control for residual solvents.
- Assay conditions : Standardize buffer pH, incubation time, and cell passage numbers.
- Target specificity : Use CRISPR-engineered cell lines or knockout models to confirm on-target effects .
Q. How can computational modeling predict the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with MD simulations to assess binding stability .
Q. What experimental designs mitigate challenges in synthesizing analogs with improved solubility?
- Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications while preserving the carbamate’s stability.
- Salt formation : React with HCl or trifluoroacetic acid to generate water-soluble salts.
- Co-solvent systems : Use DMSO-water mixtures for in vitro assays to maintain solubility without precipitation .
Methodological Considerations
Q. How should researchers handle stability issues during long-term storage?
- Storage conditions : Keep at –20°C under inert gas (N) in amber vials to prevent hydrolysis of the carbamate group.
- Stability monitoring : Perform periodic NMR or LC-MS checks to detect degradation products like tert-butanol or piperidine derivatives .
Q. What analytical approaches identify byproducts formed during oxidation reactions?
- LC-MS/MS : Detect low-abundance intermediates (e.g., hydroxylated pyrazine derivatives).
- Isotopic labeling : Use -labeled HO to trace oxygen incorporation in oxidized products .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Parallel synthesis : Generate a library of analogs with variations at the pyrazine (Cl → Br, CN) and piperidine (N-alkylation) positions.
- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to map pharmacophore requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
